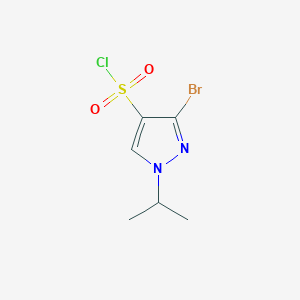

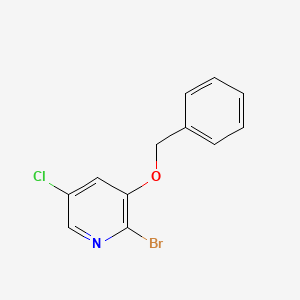

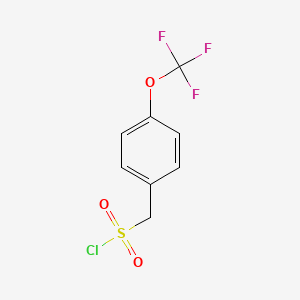

3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound. Pyrazoles, like many other five-membered heterocyclic compounds, have been applied very often in pharmacology and medicine because of their various activities, such as anti-bacterial, antiviral, anticarcinogenic, antioxidant, and selective enzyme inhibitory activities . They play very important roles in the agrochemical area and many of them have been widely used due to their insecticidal, fungicidal, and herbicidal activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Polyurethanes could be prepared conveniently after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .Molecular Structure Analysis

Molecular structure analysis of 3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride can be performed using a structural formula editor and a 3D model viewer . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Regioselective Synthesis : A study by Leng and Qin (2018) details the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, for regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating potential applications in the synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

- Pyrazole-4-Sulfonyl Chlorides Synthesis : Sokolyuk et al. (2015) presented a method for synthesizing diverse pyrazole-containing sulfonyl chlorides, highlighting its efficacy for multi-gram synthesis and applicability in creating novel compounds (Sokolyuk et al., 2015).

Medicinal Chemistry

- Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Antimicrobial Applications

- Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole indicates potential applications of these compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemical Stability and Reactivity

- Stability and Reactivity Analysis : The study of pyrazole chemistry by Heinisch, Holzer, and Pock (1990) provides insights into the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which is useful for understanding the chemical stability and reactivity of similar compounds (Heinisch, Holzer, & Pock, 1990).

Novel Compound Synthesis

- Novel Compound Synthesis : Research by Niu Wen-bo (2011) on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticides, showcases the application in synthesizing novel compounds (Niu Wen-bo, 2011).

Eigenschaften

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLCOWRWEBOBOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2462286.png)